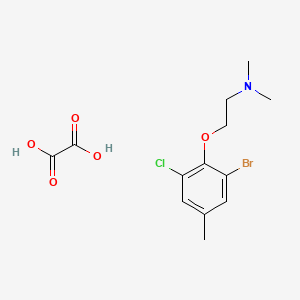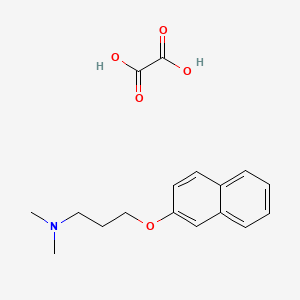![molecular formula C21H20INO6 B4043468 8-[3-(2-碘苯氧基)丙氧基]-2-甲基喹啉草酸盐](/img/structure/B4043468.png)
8-[3-(2-碘苯氧基)丙氧基]-2-甲基喹啉草酸盐
描述
8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline; oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodophenoxy group, a propoxy linker, and a methylquinoline core. The presence of oxalic acid further adds to its chemical properties, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
科学研究应用
8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline; oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, including polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline typically involves multiple steps, starting with the preparation of the iodophenoxy intermediate. This intermediate is then reacted with a propoxy linker and subsequently coupled with a methylquinoline derivative. The final step involves the addition of oxalic acid to form the oxalate salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the final product.
化学反应分析
Types of Reactions
8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of deiodinated or demethylated products.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, deiodinated compounds, and various substituted phenoxypropoxy derivatives.
作用机制
The mechanism of action of 8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline involves its interaction with specific molecular targets. The iodophenoxy group can interact with enzymes and receptors, leading to modulation of biological pathways. The quinoline core is known to intercalate with DNA, potentially leading to anticancer effects. The propoxy linker and oxalic acid moiety may also contribute to its overall activity by enhancing its solubility and stability.
相似化合物的比较
Similar Compounds
- 8-[3-(4-Iodophenoxy)propoxy]quinoline
- 8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline ethanedioate
Uniqueness
Compared to similar compounds, 8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline; oxalic acid stands out due to its unique combination of functional groups. The presence of the iodophenoxy group provides opportunities for further functionalization, while the quinoline core offers potential biological activities. The addition of oxalic acid enhances its solubility and stability, making it a versatile compound for various applications.
属性
IUPAC Name |
8-[3-(2-iodophenoxy)propoxy]-2-methylquinoline;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18INO2.C2H2O4/c1-14-10-11-15-6-4-9-18(19(15)21-14)23-13-5-12-22-17-8-3-2-7-16(17)20;3-1(4)2(5)6/h2-4,6-11H,5,12-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDUBHSHWADWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCOC3=CC=CC=C3I)C=C1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20INO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4043386.png)
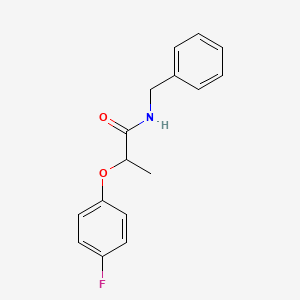
![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate](/img/structure/B4043397.png)
![2-Methyl-8-[2-[2-(2-phenylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid](/img/structure/B4043404.png)
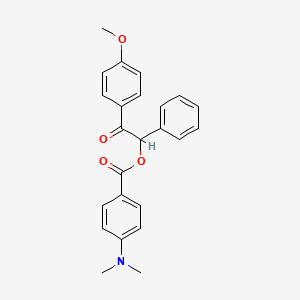
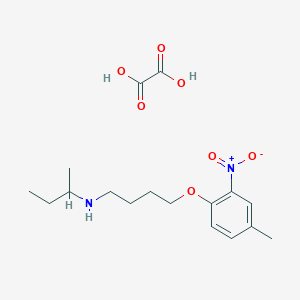
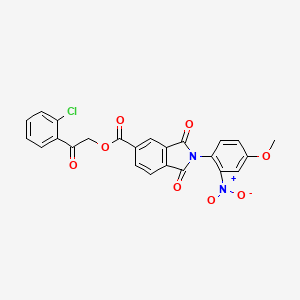
![4-[4-(4-allyl-2-methoxyphenoxy)butyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4043438.png)
![10-BROMO-3-(PROPYLSULFANYL)-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B4043452.png)
![2-[2-(3,5-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4043457.png)
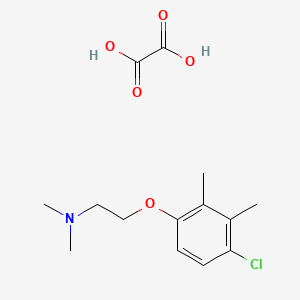
![(4E)-2-(2-fluorophenyl)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B4043486.png)
